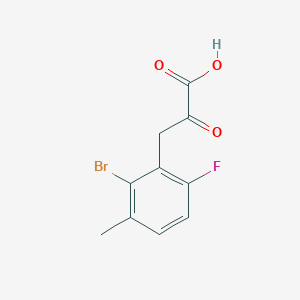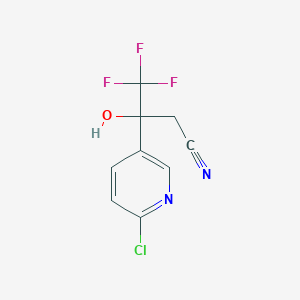
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a cyclopropyl group and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene typically involves the introduction of cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with 1,4-dibromo-2,5-bis(trifluoromethyl)benzene. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a palladium catalyst, such as palladium(II) acetate, along with a suitable ligand, like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
科学研究应用
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
作用机制
The mechanism of action of 2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group provides additional steric hindrance, influencing the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
1,3-Bis(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
α,α,α-Trifluorotoluene: Contains a single trifluoromethyl group, making it less sterically hindered and more reactive in certain reactions.
Uniqueness
2-Cyclopropyl-1,4-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it valuable in the synthesis of novel materials and bioactive compounds, offering advantages in terms of stability, reactivity, and selectivity.
属性
分子式 |
C11H8F6 |
|---|---|
分子量 |
254.17 g/mol |
IUPAC 名称 |
2-cyclopropyl-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)7-3-4-9(11(15,16)17)8(5-7)6-1-2-6/h3-6H,1-2H2 |
InChI 键 |
OZRYMBDDMYIUJD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


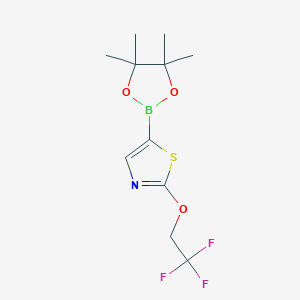
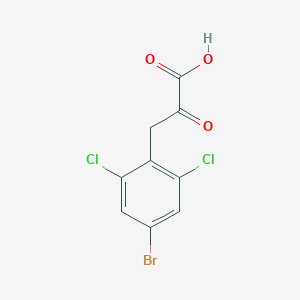
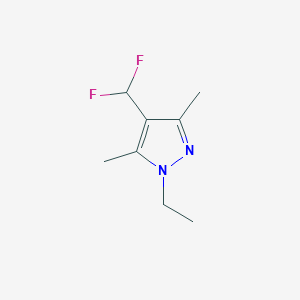
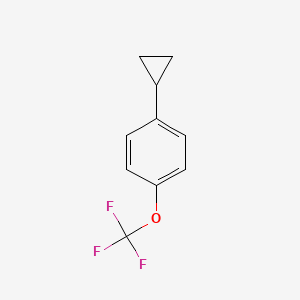
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
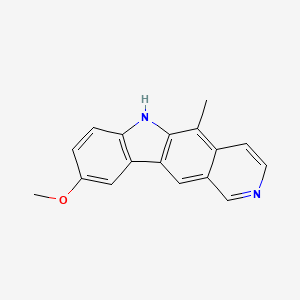
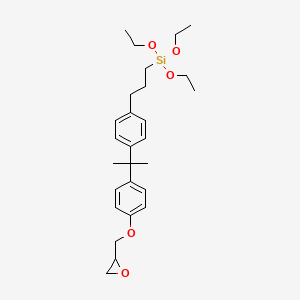
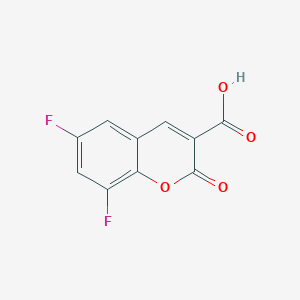
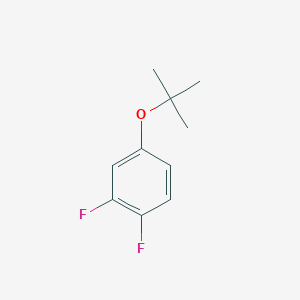

![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)
